REACTION_CXSMILES
|
[Cl:1]C(O)C.C1C[O:8][CH2:7][CH2:6]1.[Cl:10][C:11]1[CH:23]=[CH:22][C:14]([O:15][C:16]([CH3:21])([CH3:20])[C:17](Cl)=[O:18])=[CH:13][CH:12]=1>C(N(CC)CC)C>[Cl:10][C:11]1[CH:23]=[CH:22][C:14]([O:15][C:16]([CH3:21])([CH3:20])[C:17]([O:8][CH2:7][CH2:6][Cl:1])=[O:18])=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
80.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C)O
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
233 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC(C(=O)Cl)(C)C)C=C1
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Type
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CUSTOM
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Details
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dropwise with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
The triethylamine hydrochloride is filtered
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC(C(=O)OCCCl)(C)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |